

# Application Notes: Copper-Catalyzed Synthesis of Phenothiazines

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Compound of Interest					
Compound Name:	2-Bromothiophenol				
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Phenothiazines are a significant class of heterocyclic compounds widely utilized as structural motifs in pharmaceuticals, notably in antipsychotic medications like promazine and chlorpromazine.[1] They also possess intriguing optoelectrochemical and photophysical properties, making them valuable in materials science.[1] Traditional synthetic routes, such as the reaction of diphenylamines with sulfur, often result in inseparable mixtures of regioisomers, particularly with substituted precursors.[1] Modern cross-coupling strategies offer greater control and versatility.

Copper-catalyzed methods, particularly variations of the Ullmann condensation, have emerged as powerful and accessible tools for constructing the phenothiazine tricycle.[2][3] These reactions typically involve the formation of C-S and C-N bonds to assemble the core structure. Compared to palladium-based systems, copper catalysts are often more cost-effective.[4] Recent advancements have focused on improving reaction conditions, employing ligands like L-proline to enhance efficiency, and developing recyclable heterogeneous catalysts to improve the sustainability of the process.[1][5]

This document provides detailed protocols for two reliable copper-catalyzed methods for synthesizing substituted phenothiazines: a sequential Ullmann-type C-S/C-N coupling reaction and a similar cascade reaction employing a recyclable, immobilized copper catalyst.

# Protocol 1: Sequentially Controlled Cul/L-Proline Catalyzed Synthesis

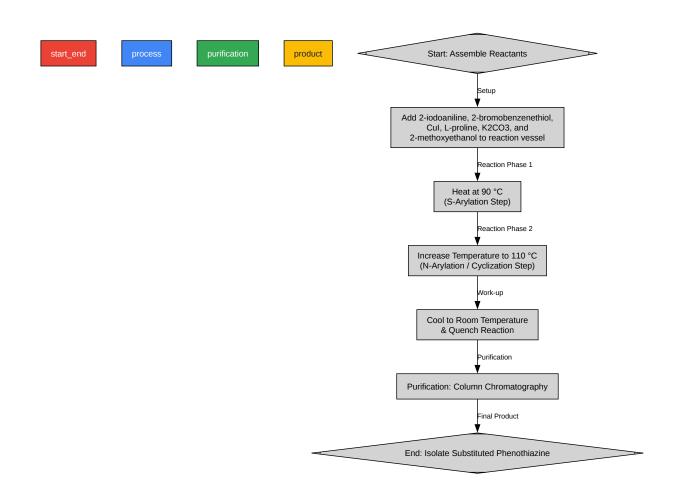




This protocol details a cascade reaction involving the S-arylation of a 2-bromobenzenethiol followed by an intramolecular N-arylation to form the phenothiazine ring. The temperature is increased in a stepwise manner to control the sequence of bond formations.[1]

# **Experimental Workflow**





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Caption: Experimental workflow for Cul/L-proline catalyzed synthesis.



#### **Materials**

- Substituted 2-iodoaniline
- Substituted 2-bromobenzenethiol
- Copper(I) iodide (CuI)
- L-proline
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 2-Methoxyethanol (solvent)
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
- · Magnetic stirrer and heating mantle
- Silica gel for column chromatography

### **Procedure**

- To a reaction vessel, add the 2-iodoaniline (1.0 mmol), 2-bromobenzenethiol (1.2 mmol), CuI (0.2 mmol, 20 mol%), L-proline (0.4 mmol, 40 mol%), and K<sub>2</sub>CO<sub>3</sub> (2.0 mmol).
- Add 2-methoxyethanol (5 mL) as the solvent.
- Stir the mixture at 90 °C. This initial heating phase primarily facilitates the intermolecular C–S coupling (S-arylation).[1]
- After the initial S-arylation is deemed complete (reaction progress can be monitored by TLC), increase the reaction temperature to 110 °C.[1]
- Continue stirring at 110 °C until the intramolecular C–N coupling (cyclization) is complete, affording the phenothiazine product. Reaction times can be lengthy.[1]
- After the reaction is complete, cool the mixture to room temperature.



- Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired substituted phenothiazine.

## **Data Summary**

The following table summarizes the yields for various substituted phenothiazines synthesized using this method. The reaction is tolerant of both electron-donating and electron-withdrawing groups.[1]

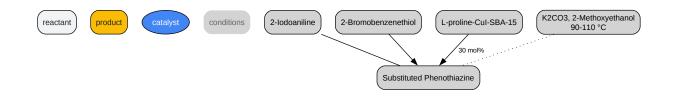
R¹ Substituent (on aniline)	R <sup>2</sup> Substituent (on benzenethiol)	Yield (%)
Н	Н	Good
Electron-donating groups	Electron-donating groups	Good
Electron-withdrawing groups	Electron-withdrawing groups	Moderate
Electron-donating groups	Electron-withdrawing groups	Moderate
Electron-withdrawing groups	Electron-donating groups	Good
(Note: Specific numerical yields were not available in the abstract, but qualitative descriptions of "moderate to good yields" were provided.)[1]		

# Protocol 2: Recyclable Heterogeneous Copper-Catalyzed Synthesis



This protocol utilizes a mesoporous SBA-15-immobilized L-proline-Cu(I) complex, which offers the significant advantage of catalyst recyclability.[5] The reaction proceeds as a cascade C–S/C–N coupling in a single heating step.

# **Reaction Pathway**



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Caption: Cascade C-S/C-N coupling using a recyclable catalyst.

#### **Materials**

- Substituted 2-iodoaniline
- Substituted 2-bromobenzenethiol
- L-proline-Cul-SBA-15 catalyst
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 2-Methoxyethanol (solvent)
- Centrifuge for catalyst recovery

### **Procedure**

- Combine the 2-iodoaniline (1.0 mmol), 2-bromobenzenethiol (1.2 mmol), L-proline-Cul-SBA-15 catalyst (30 mol%), and K<sub>2</sub>CO<sub>3</sub> (2.0 mmol) in a reaction vessel.[5]
- Add 2-methoxyethanol (5 mL).



- Heat the reaction mixture to 90–110 °C and stir until the reaction is complete (as determined by TLC or other appropriate analysis).[5]
- Upon completion, cool the reaction mixture to room temperature.
- The heterogeneous catalyst can be recovered by centrifugation of the reaction mixture.[5]
- The supernatant liquid containing the product is decanted.
- The recovered catalyst can be washed, dried, and reused for subsequent reactions. The catalyst has been shown to be recyclable for more than seven cycles without significant loss of activity.[5]
- The product in the supernatant is then worked up and purified using standard procedures (e.g., extraction followed by column chromatography) as described in Protocol 1.

## **Data Summary**

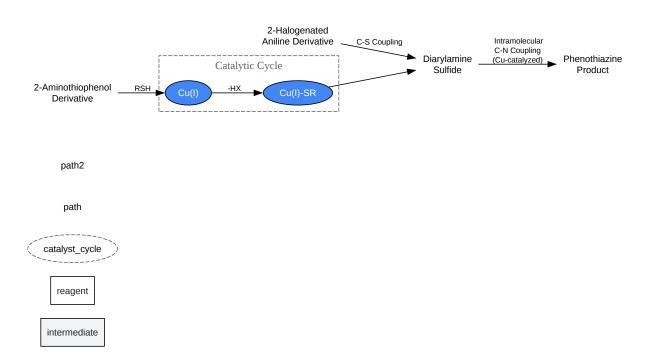
This method provides good to high yields across a wide range of functional groups.[5]

Substrate Combination	Catalyst Loading (mol%)	Temperature (°C)	Yield	Catalyst Recyclability
2-lodoanilines + 2- Bromobenzeneth iols	30	90-110	Good-High	>7 cycles
(Note: This table summarizes the general performance as described in the source.)[5]				



# General Reaction Mechanism: Ullmann-Type Condensation

The copper-catalyzed synthesis of phenothiazines via Ullmann-type reactions involves the formation of copper(I) thiolates and amides as key intermediates. These species then react with the aryl halide in a metathesis-like reaction to form the C-S and C-N bonds.[3]



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Caption: Simplified mechanism for Ullmann-type phenothiazine synthesis.



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